An In-Depth Technical Guide to 2,2,2-Trifluoroethyl indoline-1-carboxylate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2,2,2-Trifluoroethyl indoline-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl indoline-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure in numerous biologically active molecules, and the incorporation of a trifluoroethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide details the chemical structure, proposed synthesis, and expected analytical characteristics of the title compound. Furthermore, it explores the rationale behind its design and its potential applications as a key building block in the development of novel therapeutics.
Introduction: The Strategic Combination of Indoline and Trifluoroethyl Moieties
The indoline nucleus, a dihydrogenated derivative of indole, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with a variety of biological targets. The nitrogen atom of the indoline ring offers a convenient handle for chemical modification, allowing for the introduction of diverse substituents to modulate biological activity.
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry. The trifluoroethyl group, in particular, offers a unique combination of properties. Its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Moreover, the trifluoroethyl moiety is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase a molecule's lipophilicity, thereby improving its membrane permeability and oral bioavailability.[2][3][4][5][6]
The title compound, 2,2,2-trifluoroethyl indoline-1-carboxylate, marries the structural advantages of the indoline scaffold with the beneficial physicochemical properties of the trifluoroethyl group. This makes it a highly attractive building block for the synthesis of novel drug candidates with potentially improved efficacy, safety, and pharmacokinetic profiles.
Chemical Structure and Properties
2.1. Chemical Structure
2,2,2-Trifluoroethyl indoline-1-carboxylate possesses a core indoline structure where the nitrogen atom is functionalized with a 2,2,2-trifluoroethyl carboxylate group.
Caption: Chemical structure of 2,2,2-Trifluoroethyl indoline-1-carboxylate.
2.2. Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | Based on atom count |
| Molecular Weight | 245.20 g/mol | Sum of atomic weights |
| Appearance | Colorless to pale yellow oil or low melting solid | Typical for similar N-acylated indolines |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, etc.). Insoluble in water. | The presence of the aromatic ring and the trifluoroethyl group suggests good solubility in organic media. |
| Lipophilicity (LogP) | ~2.5 - 3.5 | The trifluoroethyl group significantly increases lipophilicity compared to a non-fluorinated analogue. |
| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar carboxylate group. |
Synthesis and Purification
A robust and high-yielding synthesis of 2,2,2-trifluoroethyl indoline-1-carboxylate can be achieved through the N-acylation of indoline with a suitable 2,2,2-trifluoroethyl-containing electrophile. The most direct and commonly employed method for such transformations is the reaction with 2,2,2-trifluoroethyl chloroformate.
Caption: Synthetic workflow for 2,2,2-Trifluoroethyl indoline-1-carboxylate.
3.1. Experimental Protocol: Synthesis via N-Acylation
This protocol describes a general procedure for the synthesis of 2,2,2-trifluoroethyl indoline-1-carboxylate. The causality behind the experimental choices is to ensure complete reaction, facilitate purification, and maximize yield.
Materials:
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Indoline
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2,2,2-Trifluoroethyl chloroformate
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Triethylamine (or another suitable non-nucleophilic base)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive chloroformate.
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Addition of Base: Add triethylamine (1.2 eq) to the cooled solution. The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
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Addition of Chloroformate: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C. The slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of side products.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to aid in the separation of the aqueous and organic layers).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The choice of eluent polarity should be determined by TLC analysis to ensure good separation of the product from any unreacted starting materials or byproducts.
Analytical Characterization (Predicted)
The following table summarizes the expected spectroscopic data for 2,2,2-trifluoroethyl indoline-1-carboxylate. These predictions are based on the known chemical shifts and fragmentation patterns of the indoline and trifluoroethyl moieties.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ 7.2-7.5 (m, 4H, Ar-H), 4.6-4.8 (q, 2H, -OCH₂CF₃), 4.1-4.3 (t, 2H, N-CH₂), 3.1-3.3 (t, 2H, Ar-CH₂) | The aromatic protons will appear in the downfield region. The quartet for the methylene group adjacent to the trifluoromethyl group is characteristic due to coupling with the fluorine atoms. The two triplets correspond to the methylene groups of the indoline ring. |
| ¹³C NMR | δ ~153 (C=O), ~124 (q, J ≈ 277 Hz, CF₃), ~142, ~130, ~127, ~125, ~124, ~116 (Ar-C), ~62 (q, J ≈ 35 Hz, -OCH₂CF₃), ~48 (N-CH₂), ~28 (Ar-CH₂) | The carbonyl carbon will be significantly downfield. The carbon of the CF₃ group will appear as a quartet with a large coupling constant. The carbon of the -OCH₂- group will also show a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | δ ~-74 (t, 3F) | A triplet is expected for the three equivalent fluorine atoms due to coupling with the adjacent methylene protons. |
| Mass Spectrometry (EI) | m/z (%): 245 (M⁺), 146 ([M-CF₃CH₂O]⁺), 118 ([M-CO₂CH₂CF₃]⁺) | The molecular ion peak should be observed. Common fragmentation patterns would involve the loss of the trifluoroethoxyl group or the entire carboxylate moiety. |
| Infrared (IR) | ν (cm⁻¹): ~1710 (C=O stretch), ~1600 (C=C aromatic stretch), ~1280, ~1160 (C-F stretch) | A strong absorption band for the carbonyl group is expected. Strong bands corresponding to the C-F bonds will also be prominent. |
Applications in Drug Discovery and Development
2,2,2-Trifluoroethyl indoline-1-carboxylate is a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The indoline nitrogen, once protected as the trifluoroethyl carbamate, allows for selective functionalization at other positions of the indoline ring, such as the C5 or C7 positions, which are often key for modulating biological activity.
The trifluoroethyl carbamate itself can serve as a stable protecting group that can be removed under specific conditions if necessary. More importantly, this moiety can be retained in the final drug candidate to leverage its beneficial effects on metabolic stability and lipophilicity.
Potential therapeutic areas where derivatives of 2,2,2-trifluoroethyl indoline-1-carboxylate could be explored include:
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Oncology: The indoline scaffold is present in several kinase inhibitors.
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Neuroscience: Many compounds acting on the central nervous system contain the indoline core.
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Infectious Diseases: Indoline derivatives have shown promise as antibacterial and antiviral agents.[1]
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Inflammatory Diseases: The anti-inflammatory potential of indoline-based compounds is an active area of research.
Conclusion
2,2,2-Trifluoroethyl indoline-1-carboxylate represents a strategically designed chemical entity that combines the proven biological relevance of the indoline scaffold with the advantageous physicochemical properties conferred by the trifluoroethyl group. This technical guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and predicted analytical data. As a versatile building block, this compound holds significant promise for the development of next-generation therapeutics with enhanced pharmacological profiles. Researchers in the field of drug discovery are encouraged to explore the potential of this and related fluorinated indolines in their quest for novel and effective medicines.
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